Cas no 482308-11-2 (5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile)

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile is a specialized organic compound featuring a benzonitrile core substituted with an amino group and a 3-oxo-4-morpholinyl moiety. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The presence of both electron-donating (amino) and electron-withdrawing (nitrile, morpholinyl) groups enhances its versatility in heterocyclic chemistry, particularly in the construction of complex molecular frameworks. Its well-defined purity and stability ensure consistent performance in coupling reactions, cyclizations, and other transformations. The compound is particularly useful in medicinal chemistry for developing bioactive molecules targeting diverse therapeutic areas. Proper handling under inert conditions is recommended due to potential sensitivity.
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile structure
482308-11-2 structure
Product name:5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
CAS No:482308-11-2
MF:C11H11N3O2
MW:217.223942041397
CID:833375
PubChem ID:23105333

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
    • 5-amino-2-(3-oxomorpholin-4-yl)benzonitrile
    • Benzonitrile, 5-amino-2-(3-oxo-4-morpholinyl)-
    • Benzonitrile-5-amino-2--3-oxo-4-morpholinyl--
    • 5-AMINO-2-(3-OXO-MORPHOLIN-4-YL)-BENZONITRILE
    • Benzonitrile,5-amino-2-(3-oxo-4-morpholinyl)
    • SCHEMBL77499
    • 5-amino-2-(3-oxomorpholino)benzonitrile
    • Benzonitrile,5-amino-2-(3-oxo-4-morpholinyl)-
    • 482308-11-2
    • Inchi: InChI=1S/C11H11N3O2/c12-6-8-5-9(13)1-2-10(8)14-3-4-16-7-11(14)15/h1-2,5H,3-4,7,13H2
    • InChI Key: UWVQVSGACKTALD-UHFFFAOYSA-N
    • SMILES: C1=C(C=C(C#N)C(=C1)N2CCOCC2=O)N

Computed Properties

  • Exact Mass: 217.08500
  • Monoisotopic Mass: 217.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 1
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.4Ų
  • XLogP3: 0

Experimental Properties

  • Density: 1.35
  • Boiling Point: 598.5°C at 760 mmHg
  • Flash Point: 315.7°C
  • Refractive Index: 1.632
  • PSA: 79.35000
  • LogP: 1.14988

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile Security Information

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM154893-1g
5-amino-2-(3-oxomorpholino)benzonitrile
482308-11-2 95%
1g
$252 2024-07-16
Biosynth
HUA30811-250 mg
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
482308-11-2
250MG
$82.50 2023-01-04
Biosynth
HUA30811-500 mg
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
482308-11-2
500MG
$130.00 2023-01-04
Biosynth
HUA30811-1000 mg
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
482308-11-2
1g
$210.00 2023-01-04
Chemenu
CM154893-5g
5-amino-2-(3-oxomorpholino)benzonitrile
482308-11-2 95%
5g
$634 2021-08-05
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1072241-1g
5-amino-2-(3-oxomorpholino)benzonitrile
482308-11-2 98%
1g
¥1909.00 2024-05-12
Biosynth
HUA30811-10000 mg
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
482308-11-2
10g
$1,100.00 2023-01-04
Biosynth
HUA30811-5000 mg
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
482308-11-2
5g
$650.00 2023-01-04
Alichem
A019094132-1g
5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile
482308-11-2 95%
1g
$400.00 2023-09-01

Additional information on 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile

Introduction to 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile (CAS No: 482308-11-2)

5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile, identified by its CAS number 482308-11-2, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule has garnered considerable attention due to its structural complexity and its potential applications in the development of novel therapeutic agents. The presence of both amino and nitrile functional groups, coupled with the unique morpholine moiety, makes this compound a versatile scaffold for medicinal chemistry investigations.

The structural framework of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile consists of a benzonitrile core substituted with an amino group at the 5-position and a morpholine ring at the 4-position. The morpholine ring, characterized by its oxygenated nitrogen atoms, contributes to the compound's solubility and bioavailability, which are critical factors in drug design. This structural feature also suggests potential interactions with biological targets, making it an attractive candidate for further exploration in drug discovery.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various biological pathways. Among these pathways, those involving kinases and other enzyme-driven processes have been extensively studied. The morpholine moiety in 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile has been shown to exhibit inhibitory activity against certain kinases, which are pivotal in cell signaling and have been implicated in various diseases, including cancer.

Recent studies have highlighted the importance of scaffold hopping in drug discovery, where chemists modify existing molecular structures to improve pharmacological properties. The benzonitrile core of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile provides a robust platform for such modifications. Researchers have explored derivatives of this compound, demonstrating its potential as a lead structure for further optimization. These derivatives have shown promise in preclinical studies, particularly in the context of inhibiting abnormal cell proliferation and modulating inflammatory responses.

The synthesis of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the amino group and the morpholine ring necessitates careful selection of reagents and catalysts to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production processes, making it feasible to scale up synthesis for industrial applications.

The pharmacological profile of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile has been extensively evaluated through both computational modeling and experimental studies. Computational approaches have helped predict binding affinities and interaction patterns with target proteins, while experimental assays have validated these predictions by measuring actual biological activity. These combined efforts have provided valuable insights into the compound's mechanism of action and its potential therapeutic applications.

One notable application of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile is in the development of anti-inflammatory agents. Chronic inflammation is a hallmark of many diseases, including autoimmune disorders and metabolic syndromes. The compound's ability to modulate inflammatory pathways has been demonstrated in vitro, where it has shown significant inhibitory effects on key inflammatory mediators. This makes it a promising candidate for further development into a therapeutic drug.

Another area where this compound shows promise is in the treatment of neurological disorders. The morpholine moiety has been linked to enhanced blood-brain barrier penetration, which is crucial for drugs targeting central nervous system disorders. Preclinical studies have indicated that derivatives of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrile may have neuroprotective properties, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease.

The safety profile of 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrole is another critical aspect that has been thoroughly investigated. Extensive toxicology studies have been conducted to assess its acute and chronic effects on living organisms. These studies have provided valuable data on dosage thresholds and potential side effects, which are essential for determining safe usage guidelines. The results from these studies indicate that the compound is well-tolerated at moderate doses but may exhibit some toxicity at higher concentrations.

The future prospects for 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrole are promising, with ongoing research aimed at further optimizing its pharmacological properties. Efforts are being made to improve its selectivity towards specific biological targets while reducing potential side effects. Additionally, novel synthetic routes are being explored to enhance production efficiency and cost-effectiveness.

In conclusion, 5-Amino-2-(3-oxo-4-morpholinyl)benzonitrole (CAS No: 482308-112) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel therapeutic agents targeting various diseases. With continued advancements in synthetic chemistry and pharmacological evaluation, this compound is poised to play a crucial role in future medical treatments.

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